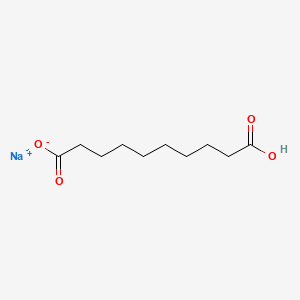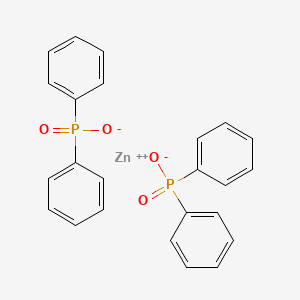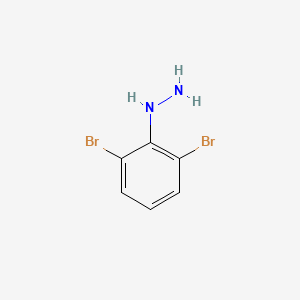
(2,6-二溴苯基)肼
描述
(2,6-Dibromophenyl)hydrazine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and a hydrazine functional group
科学研究应用
(2,6-Dibromophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
Hydrazines
are a class of organic compounds that contain a nitrogen-nitrogen single bond . They can react with carbonyl compounds such as aldehydes and ketones to form hydrazones . This reaction is a key step in the Wolff-Kishner reduction, a method used in organic chemistry to convert carbonyl functionalities into methylene groups .
Mode of Action
In the reaction with carbonyl compounds, the nitrogen atom in the hydrazine acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group. This results in the formation of a hydrazone .
Biochemical Pathways
The reaction of hydrazines with carbonyl compounds can be part of various synthetic pathways in organic chemistry .
Result of Action
The reaction of hydrazines with carbonyl compounds results in the formation of hydrazones . These compounds can have various properties and uses, depending on their specific structure.
Action Environment
The reactivity of hydrazines can be influenced by various factors, including the presence of other functional groups in the molecule, the solvent used, temperature, and pH .
生化分析
Biochemical Properties
(2,6-Dibromophenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays and analytical techniques . The compound can also interact with enzymes such as proline reductase, where it acts as an inhibitor, affecting the enzyme’s activity and subsequently influencing metabolic pathways . Additionally, (2,6-Dibromophenyl)hydrazine can form complexes with proteins, altering their structure and function.
Cellular Effects
The effects of (2,6-Dibromophenyl)hydrazine on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites . In terms of gene expression, (2,6-Dibromophenyl)hydrazine can modulate the expression of genes involved in stress responses and detoxification processes. Furthermore, the compound’s interaction with cellular proteins can disrupt normal cellular functions, leading to altered cell signaling and metabolic imbalances.
Molecular Mechanism
At the molecular level, (2,6-Dibromophenyl)hydrazine exerts its effects through several mechanisms. One primary mechanism is the formation of hydrazone derivatives with carbonyl-containing biomolecules, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can bind to proteins and alter their conformation, affecting their function and interactions with other biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the interaction. Moreover, (2,6-Dibromophenyl)hydrazine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,6-Dibromophenyl)hydrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2,6-Dibromophenyl)hydrazine can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes and stress response pathways.
Dosage Effects in Animal Models
The effects of (2,6-Dibromophenyl)hydrazine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways and enzyme activity. At higher doses, (2,6-Dibromophenyl)hydrazine can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and can vary based on the animal model used and the duration of exposure.
Metabolic Pathways
(2,6-Dibromophenyl)hydrazine is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound can inhibit enzymes such as proline reductase, affecting the Stickland fermentation pathway in certain bacteria . Additionally, (2,6-Dibromophenyl)hydrazine can interact with cytochrome P450 enzymes, influencing the metabolism of other xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, (2,6-Dibromophenyl)hydrazine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments . Additionally, (2,6-Dibromophenyl)hydrazine’s hydrophobic nature allows it to diffuse through lipid bilayers, contributing to its distribution within cells.
Subcellular Localization
The subcellular localization of (2,6-Dibromophenyl)hydrazine is influenced by its interactions with targeting signals and post-translational modifications. The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . Additionally, (2,6-Dibromophenyl)hydrazine can be sequestered in cellular compartments involved in detoxification and stress responses, such as lysosomes and peroxisomes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dibromophenyl)hydrazine typically involves the reaction of 2,6-dibromobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,6-Dibromobenzaldehyde+Hydrazine Hydrate→(2,6-Dibromophenyl)hydrazine+Water
Industrial Production Methods: Industrial production of (2,6-Dibromophenyl)hydrazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2,6-Dibromophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Azines or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
相似化合物的比较
- (2,4-Dibromophenyl)hydrazine
- (3,5-Dibromophenyl)hydrazine
- (2,6-Dichlorophenyl)hydrazine
Comparison: (2,6-Dibromophenyl)hydrazine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
属性
IUPAC Name |
(2,6-dibromophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHOKSZAZXWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308448 | |
| Record name | (2,6-Dibromophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-29-2 | |
| Record name | (2,6-Dibromophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dibromophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






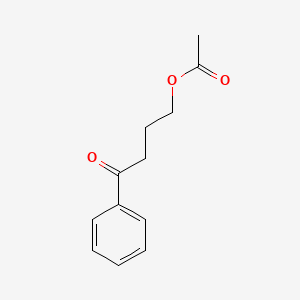
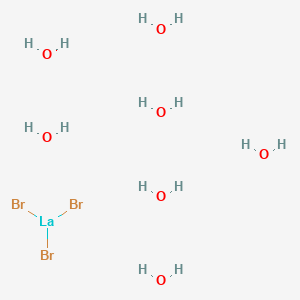
![(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one](/img/structure/B577013.png)
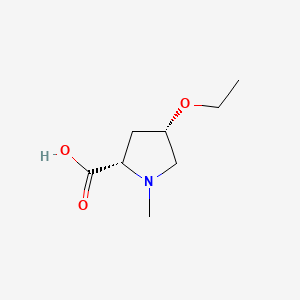
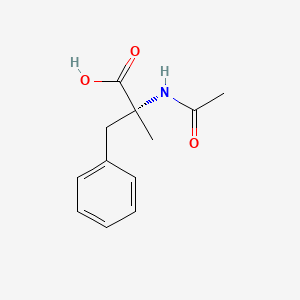
![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)
